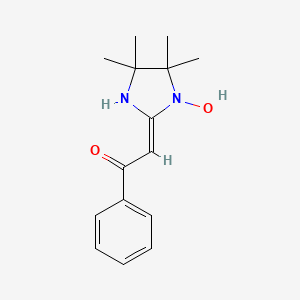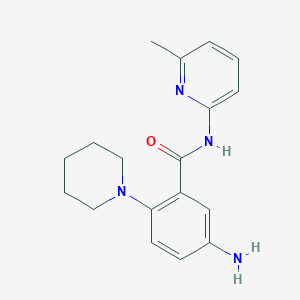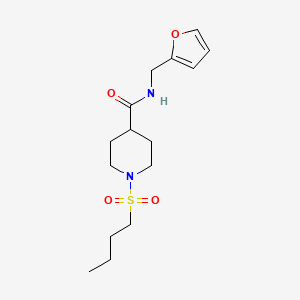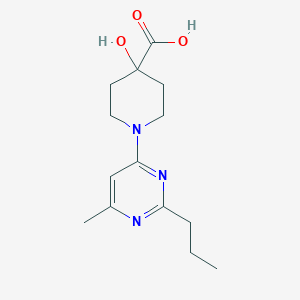
(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone is a synthetic organic compound that features a unique imidazolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone typically involves the reaction of a phenyl ethanone derivative with a tetramethylimidazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form a more saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a more saturated imidazolidine compound.
科学研究应用
Chemistry
In chemistry, (2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific receptors or enzymes, leading to potential treatments for various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals
属性
IUPAC Name |
(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-14(2)15(3,4)17(19)13(16-14)10-12(18)11-8-6-5-7-9-11/h5-10,16,19H,1-4H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJYUBDIDALCQY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=CC(=O)C2=CC=CC=C2)N1)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N(/C(=C/C(=O)C2=CC=CC=C2)/N1)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)butanamide](/img/structure/B5357338.png)
![9-[4-(4-methoxyphenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5357347.png)
![3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)-2-(2-thienylmethyl)-1-propanol dihydrochloride](/img/structure/B5357353.png)
![2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5357354.png)
![2-(N-methylsulfonylanilino)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B5357359.png)

![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5357368.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5357369.png)

![4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5357398.png)
![4-[(methylsulfonyl)(prop-2-en-1-yl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B5357401.png)

![methyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5357412.png)
![N-methyl-N-(4-{1-[(4-methyl-1-piperidinyl)carbonyl]propoxy}phenyl)methanesulfonamide](/img/structure/B5357423.png)
